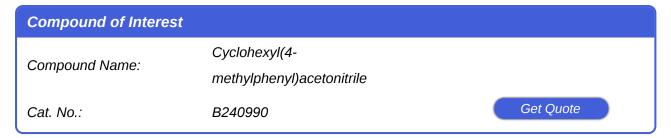


An In-depth Technical Guide to 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

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IUPAC Name: 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile

This technical guide provides a comprehensive overview of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile, also known as α -cyclohexyl-p-tolylacetonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

2-Cyclohexyl-2-(4-methylphenyl)acetonitrile is a nitrile derivative with a molecular formula of C15H19N.[1] A summary of its key physicochemical properties is presented in the table below.



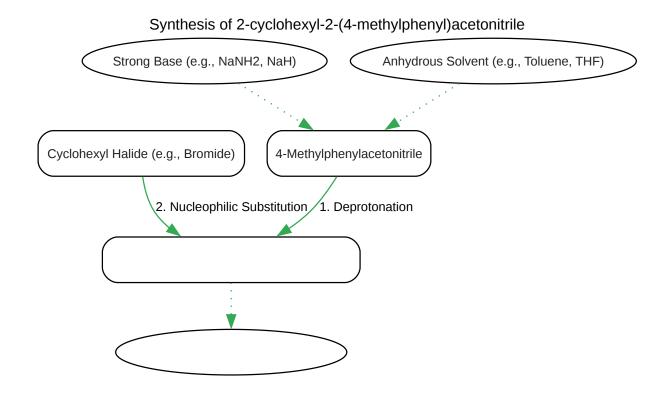
Property	Value	Reference
IUPAC Name	2-Cyclohexyl-2-(4- methylphenyl)acetonitrile	
CAS Number	81311-83-3	[1][2]
Molecular Formula	C15H19N	[1][2]
Molar Mass	213.32 g/mol	[1][2]
Melting Point	56.5-57.5 °C	[1]
Boiling Point (Predicted)	341.6 ± 11.0 °C	[1]
Density (Predicted)	1.007 ± 0.06 g/cm ³	[1]

Synthesis

The synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile can be achieved through the alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with a cyclohexyl halide. A plausible synthetic route is outlined below, based on general procedures for the alkylation of activated nitriles.

Synthetic Pathway





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Caption: Proposed synthetic pathway for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Experimental Protocol

While a specific detailed protocol for the synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetonitrile is not readily available in the searched literature, a general procedure can be adapted from the synthesis of analogous compounds, such as the alkylation of phenylacetonitrile.

Materials:

- 4-Methylphenylacetonitrile
- · Cyclohexyl bromide
- Sodium amide (NaNH₂) or Sodium hydride (NaH)
- Anhydrous toluene or Tetrahydrofuran (THF)



- Ammonium chloride solution (saturated)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
 reflux condenser with a drying tube, and a dropping funnel is set up under an inert
 atmosphere (e.g., nitrogen or argon).
- Deprotonation: A strong base, such as sodium amide or sodium hydride, is suspended in an anhydrous solvent like toluene or THF. 4-Methylphenylacetonitrile, dissolved in the same anhydrous solvent, is added dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to ensure complete formation of the carbanion.
- Alkylation: Cyclohexyl bromide is then added dropwise to the reaction mixture. The reaction
 is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the
 starting material is consumed.
- Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile is not widely published. However, based on the known spectra of closely related compounds like cyclohexylphenylacetonitrile[3], the following characteristic peaks can be anticipated.



Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~ 7.2-7.4	m	4H	Aromatic protons (p- disubstituted ring)
~ 3.5-3.7	d	1H	Methine proton (CH-CN)
~ 2.3	S	3H	Methyl protons (-CH₃)
~ 1.0-2.0	m	11H	Cyclohexyl protons

Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 138-140	Quaternary aromatic carbon (C-CH₃)
~ 130-135	Quaternary aromatic carbon (C-CH)
~ 129-130	Aromatic CH
~ 127-128	Aromatic CH
~ 120-122	Nitrile carbon (-C≡N)
~ 50-55	Methine carbon (CH-CN)
~ 40-45	Cyclohexyl CH
~ 25-35	Cyclohexyl CH2
~ 21	Methyl carbon (-CH₃)

Predicted IR Spectral Data



Wavenumber (cm ⁻¹)	Assignment
~ 2240-2260	C≡N stretch (nitrile)
~ 2850-2950	C-H stretch (aliphatic)
~ 3000-3100	C-H stretch (aromatic)
~ 1600, 1500, 1450	C=C stretch (aromatic ring)

Predicted Mass Spectrometry Data

m/z	Assignment
213	[M] ⁺ (Molecular ion)
130	[M - C ₆ H ₁₁] ⁺
83	[C ₆ H ₁₁] ⁺

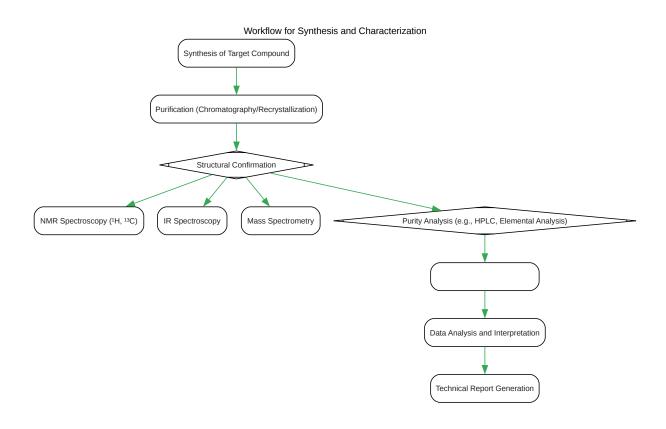
Applications and Biological Activity

The primary application found for structurally similar compounds, such as 2-cyclohexylidene-2-phenylacetonitrile and its ortho-tolyl analog, is in the fragrance industry as odorants.[4] There is currently limited publicly available information on the specific biological activity or potential applications in drug development for 2-cyclohexyl-2-(4-methylphenyl)acetonitrile. Further research would be required to explore its pharmacological properties.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2-cyclohexyl-2-(4-methylphenyl)acetonitrile.





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Caption: A logical workflow for the synthesis and characterization of a chemical compound.

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